(2R)-2-(aminomethyl)hexanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(aminomethyl)hexanoic acid is a chiral amino acid derivative with a specific configuration at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(aminomethyl)hexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with hexanoic acid, which undergoes a series of reactions to introduce the aminomethyl group.
Chiral Resolution: To obtain the (2R) configuration, chiral resolution techniques are employed. This can involve the use of chiral catalysts or resolving agents.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(aminomethyl)hexanoic acid may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(aminomethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Production of hexanol derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
(2R)-2-(aminomethyl)hexanoic acid is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its structural similarity to natural amino acids.
Medicine
This compound has potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit activity against certain diseases.
Industry
In industrial applications, (2R)-2-(aminomethyl)hexanoic acid can be used in the production of polymers, resins, and other materials requiring specific chiral properties.
Mechanism of Action
The mechanism by which (2R)-2-(aminomethyl)hexanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(aminomethyl)hexanoic acid: The enantiomer of the compound with different chiral properties.
(2R)-2-(aminomethyl)pentanoic acid: A similar compound with a shorter carbon chain.
(2R)-2-(aminomethyl)heptanoic acid: A similar compound with a longer carbon chain.
Uniqueness
(2R)-2-(aminomethyl)hexanoic acid is unique due to its specific chiral configuration and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise stereochemistry.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
CBUFFLKXHMQFEJ-LURJTMIESA-N |
Isomeric SMILES |
CCCC[C@@H](CN)C(=O)O |
Canonical SMILES |
CCCCC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.